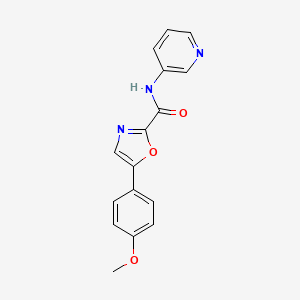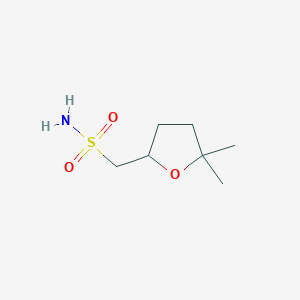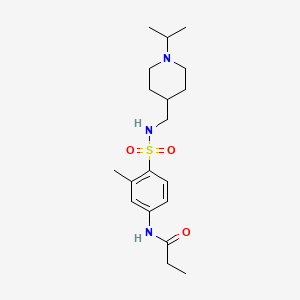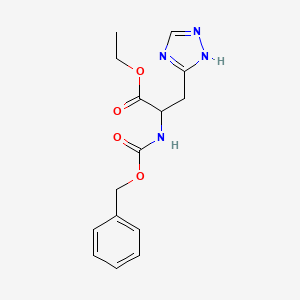![molecular formula C8H9F2IN2O2 B2413314 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid CAS No. 1946818-71-8](/img/structure/B2413314.png)
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid, also known as DIFMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science.
Mecanismo De Acción
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid inhibits the activity of PKM2 by binding to a specific site on the enzyme, which prevents it from carrying out its normal function in cancer cells. This leads to a decrease in the production of ATP, which is essential for cancer cell growth and survival. 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has a low toxicity profile and does not affect normal cells. 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is its low toxicity profile, which makes it a promising candidate for the development of anti-cancer drugs. However, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is not very water-soluble, which can make it difficult to work with in lab experiments. In addition, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is a relatively new compound and further studies are needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for the study of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid. One area of research is the development of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid-based anti-cancer drugs. Another area of research is the development of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid-based fluorescent probes for detecting metal ions in biological and environmental samples. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid, as well as its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid involves a multi-step process that begins with the reaction of 3-methyl-1-phenyl-5-pyrazolone with iodine and trifluoromethyl lithium. This reaction produces 3-(iodo-phenyl)-5-(trifluoromethyl)pyrazole, which is then reacted with methyl iodide to yield 3-(iodo-phenyl)-5-(difluoromethyl)pyrazole. The final step involves the reaction of 3-(iodo-phenyl)-5-(difluoromethyl)pyrazole with ethyl bromoacetate to produce 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. Studies have shown that 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid inhibits the growth of cancer cells by targeting the enzyme pyruvate kinase M2 (PKM2), which is overexpressed in many types of cancer. 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological and environmental samples.
Propiedades
IUPAC Name |
3-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-4-6(11)7(8(9)10)13(12-4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLNQTDXGMKFND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)C(F)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413232.png)


![N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2413237.png)


![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2413241.png)
![(Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2413242.png)


![N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2413247.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)